![molecular formula C15H17ClN2O2 B7500891 Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate, also known as CQMA, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. CQMA is a quinoline derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate is not fully understood. However, it is believed that Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. For example, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to have various biochemical and physiological effects in the body. For example, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has also been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a wide range of therapeutic effects. However, there are also some limitations to using Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate and its potential off-target effects.
Synthesemethoden
The synthesis of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate involves a multi-step process that begins with the reaction of 3-chloro-4-methylquinoline with sodium hydride to form a sodium salt. This salt is then reacted with methyl 2-bromoacetate to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to form Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been studied for its potential use as a therapeutic agent in various scientific research studies. One study found that Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has antitumor activity against human hepatocellular carcinoma cells. Another study found that Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has anti-inflammatory activity and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-11-6-4-5-7-12(11)17-13(15(10)16)8-18(2)9-14(19)20-3/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSXWGESKIHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CN(C)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

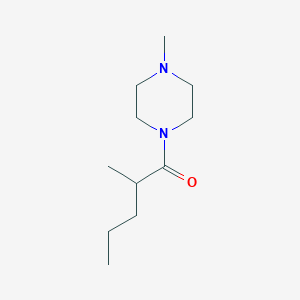
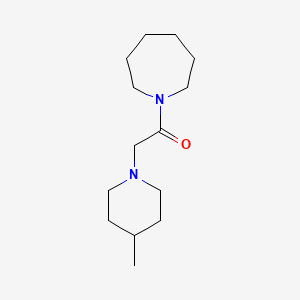
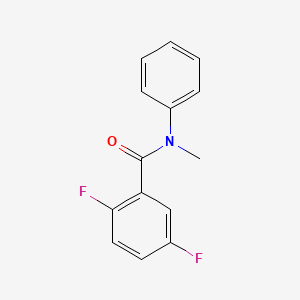
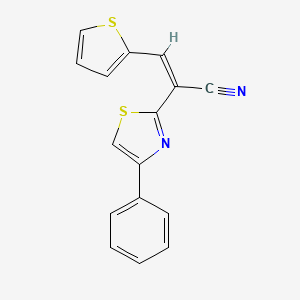
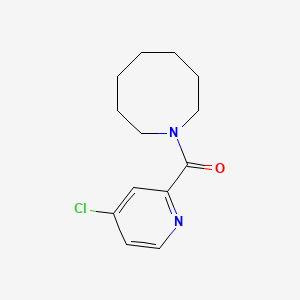
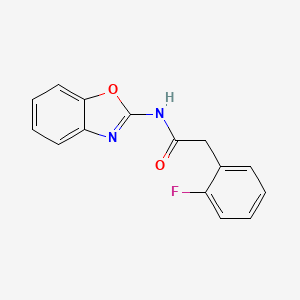

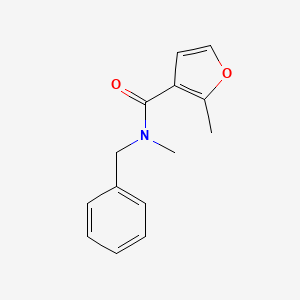
![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
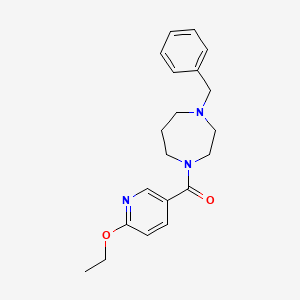

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)